Taribavirin Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

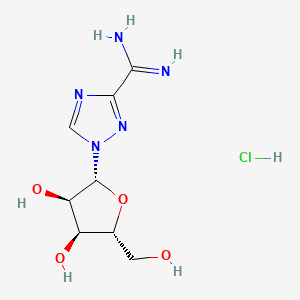

2D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGYMBULXKLTCJ-UHSSARMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-00-7 | |

| Record name | Taribavirin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARIBAVIRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taribavirin Hydrochloride: A Technical Guide to a Prodrug of Ribavirin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taribavirin hydrochloride (formerly known as viramidine) is a liver-targeting prodrug of the broad-spectrum antiviral agent ribavirin. Developed to mitigate the dose-limiting hemolytic anemia associated with ribavirin therapy, Taribavirin offers a potentially safer alternative in the treatment of chronic viral infections, most notably Hepatitis C. This technical guide provides an in-depth overview of Taribavirin, focusing on its mechanism of action, comparative pharmacokinetics, and key experimental protocols relevant to its study.

Introduction: The Rationale for a Ribavirin Prodrug

Ribavirin, a synthetic guanosine analog, is a cornerstone of combination therapy for chronic Hepatitis C virus (HCV) infection.[1] Its clinical utility, however, is often hampered by significant side effects, the most prominent being hemolytic anemia.[2] This adverse effect stems from the accumulation of ribavirin triphosphate in erythrocytes, leading to oxidative stress and premature destruction of red blood cells.[3] Anemia frequently necessitates dose reduction or discontinuation of ribavirin, which can compromise treatment efficacy and the likelihood of achieving a sustained virologic response (SVR).[2]

Taribavirin was designed to overcome this limitation. As a prodrug, it is preferentially converted to its active form, ribavirin, in the liver, the primary site of HCV replication.[3] This targeted activation is intended to increase the concentration of the active antiviral moiety in hepatocytes while minimizing systemic exposure and accumulation in red blood cells, thereby reducing the incidence and severity of hemolytic anemia.[3][4]

Mechanism of Action

The therapeutic action of Taribavirin is a two-step process involving its conversion to ribavirin and the subsequent antiviral activities of ribavirin's phosphorylated metabolites.

Bioactivation of Taribavirin

Taribavirin is the 3-carboxamidine analogue of ribavirin.[1] Following oral administration, it is absorbed and undergoes first-pass metabolism in the liver. The enzyme adenosine deaminase catalyzes the hydrolytic deamination of the carboxamidine group of Taribavirin, converting it to the carboxamide group of ribavirin.[1] This bioactivation is central to its liver-targeting mechanism.

dot

Intracellular Phosphorylation and Antiviral Effects of Ribavirin

Once formed, ribavirin enters hepatocytes and other cells via nucleoside transporters.[5] Inside the cell, it is phosphorylated by host cell kinases to ribavirin monophosphate (RMP), diphosphate (RDP), and the active triphosphate (RTP) form.[6] Ribavirin triphosphate (RTP) is a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine triphosphate (GTP).[7] Depletion of intracellular GTP pools hinders viral RNA synthesis and protein production. Additionally, RTP can be incorporated into viral RNA by the viral RNA-dependent RNA polymerase, leading to lethal mutagenesis and termination of viral replication.[7]

dot

Quantitative Data Presentation

The following tables summarize key pharmacokinetic and clinical data comparing Taribavirin and ribavirin.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Taribavirin | Ribavirin (from Taribavirin) | Ribavirin (direct admin.) |

| Bioavailability | ~9%[8] | - | ~64% |

| Tmax (single dose) | ~2.5 hours | - | ~1.5 hours[5] |

| Elimination Half-life (single dose) | 120-170 hours[8] | - | ~43.6 hours |

| Elimination Half-life (multiple dose) | 12 days[8] | - | ~298 hours[5] |

| Metabolism | Converted to ribavirin, 5'-phosphates, de-riboside, and deriboside carboxylic acid[8] | Phosphorylated intracellularly | Phosphorylated intracellularly |

| Excretion | ~10% fecal, remainder in urine (30% unchanged)[8] | - | ~61% urine, ~12% feces |

Table 2: Comparative Clinical Efficacy and Safety in Chronic Hepatitis C (Genotype 1)

Data from a Phase IIb study in treatment-naive patients receiving peginterferon alfa-2b in combination with either weight-based Taribavirin or weight-based ribavirin for 48 weeks.[2]

| Treatment Group | Sustained Virologic Response (SVR) Rate | Anemia Rate (Hemoglobin <10 g/dL) |

| Taribavirin (20 mg/kg/day) | 28.4% | 13.4% |

| Taribavirin (25 mg/kg/day) | 24.3% | 15.7% |

| Taribavirin (30 mg/kg/day) | 20.6% | - |

| Ribavirin (800-1400 mg/day) | 21.4% | 32.9% |

| *P < 0.05 compared to the ribavirin group.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Taribavirin.

Simultaneous Quantification of Taribavirin and Ribavirin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of Taribavirin (viramidine) and ribavirin.[9]

Objective: To accurately quantify the concentrations of Taribavirin and its active metabolite, ribavirin, in human plasma.

Materials:

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Taribavirin and ribavirin analytical standards

-

[13C]-labeled Taribavirin and [13C]-labeled ribavirin (internal standards)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution containing [13C]viramidine and [13C]ribavirin.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Taribavirin (Viramidine): m/z 244 → 112

-

[13C]Taribavirin: m/z 249 → 112

-

Ribavirin: m/z 245 → 113

-

[13C]Ribavirin: m/z 250 → 113[9]

-

-

-

Quantification:

-

Construct calibration curves for Taribavirin and ribavirin over a concentration range of 1-1000 ng/mL.[9]

-

Calculate the concentration of each analyte in the plasma samples based on the peak area ratios of the analyte to its corresponding internal standard.

-

dot

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Objective: To determine the concentration of Taribavirin (and its active form, ribavirin) required to inhibit the cytopathic effect (CPE) of a virus (e.g., HCV) in cell culture.

Materials:

-

Susceptible host cell line (e.g., Huh-7.5 cells for HCV)

-

Virus stock of known titer

-

Taribavirin and ribavirin

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a crystal violet staining solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of Taribavirin and ribavirin in cell culture medium.

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the serially diluted compounds to the wells.

-

Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

-

Infect the wells (except for the "cells only" control) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the "virus only" control wells.

-

Assessment of Cell Viability:

-

Visually inspect the wells for CPE under a microscope.

-

Quantify cell viability using a chosen method. For crystal violet staining:

-

Aspirate the medium.

-

Fix the cells with 10% formalin.

-

Stain with 0.1% crystal violet solution.

-

Wash away excess stain and air dry.

-

Solubilize the stain with methanol.

-

Read the absorbance at ~570 nm.

-

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus only" control.

-

Determine the 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%.

-

In Vitro Hemolysis Assay

Objective: To assess the potential of Taribavirin and ribavirin to induce red blood cell lysis.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Taribavirin and ribavirin

-

Positive control (e.g., Triton X-100)

-

Negative control (vehicle)

-

Spectrophotometer

Procedure:

-

RBC Preparation:

-

Collect whole blood in tubes containing an anticoagulant.

-

Centrifuge to pellet the RBCs and remove the plasma and buffy coat.

-

Wash the RBCs three times with PBS.

-

Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

-

Incubation:

-

In a 96-well plate, add serial dilutions of Taribavirin and ribavirin.

-

Add the 2% RBC suspension to each well.

-

Include wells for 100% hemolysis (positive control) and 0% hemolysis (negative control).

-

Incubate the plate at 37°C for a specified time (e.g., 4 hours).

-

-

Measurement of Hemolysis:

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Determine the concentration of each compound that causes 50% hemolysis (HC50).

-

Conclusion

This compound represents a rational drug design approach to improve the therapeutic index of ribavirin. By targeting the liver, it aims to maintain the antiviral efficacy of ribavirin while reducing the incidence of debilitating hemolytic anemia. The data presented in this guide demonstrate a favorable safety profile for Taribavirin compared to ribavirin, with comparable efficacy in some clinical settings. The provided experimental protocols offer a framework for the continued investigation and characterization of Taribavirin and other novel prodrugs in antiviral research and development. Further studies are warranted to fully elucidate its long-term benefits and place in the evolving landscape of antiviral therapy.

References

- 1. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virologic response rates of weight-based taribavirin versus ribavirin in treatment-naive patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jwatch.org [jwatch.org]

- 4. Taribavirin (ribavirin substitute) vs Ribavirin [natap.org]

- 5. precisionbiomed.in [precisionbiomed.in]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Ribavirin and cellular ribavirin-triphosphate concentrations in blood and bronchoalveolar lavage fluid in two lung transplant patients with respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribavirin: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Taribavirin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taribavirin hydrochloride, also known as Viramidine, is an orally bioavailable hydrochloride salt form of the prodrug Taribavirin.[1] It is metabolically converted to the broad-spectrum antiviral agent, ribavirin, a synthetic guanosine analog active against a wide array of DNA and RNA viruses. Developed to achieve higher liver concentrations while mitigating the dose-limiting hemolytic anemia associated with ribavirin, Taribavirin has been a subject of significant research, particularly for chronic Hepatitis C virus (HCV) infection.[2] This technical guide provides an in-depth review of the antiviral spectrum of Taribavirin, focusing on the multifaceted mechanisms of its active metabolite, ribavirin. It includes a compilation of its activity against various viruses, detailed experimental methodologies for its evaluation, and visual representations of its molecular pathways and experimental workflows.

Mechanism of Action: From Prodrug to Potent Antiviral

Taribavirin itself is not antivirally active. Its efficacy is entirely dependent on its in vivo conversion to ribavirin. This biotransformation primarily occurs in the liver, which contributes to a more targeted delivery and a different safety profile compared to direct administration of ribavirin. Once converted, ribavirin is phosphorylated intracellularly by host cell kinases to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[3][4] The generation of ribavirin monophosphate (RMP) is the rate-limiting step in this process.[3]

The antiviral activity of ribavirin is not attributed to a single, definitive mechanism but rather a combination of several distinct and potentially synergistic pathways that can vary in prominence depending on the specific virus and host cell type.[5][6]

The primary proposed mechanisms include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) acts as a potent competitive inhibitor of the host enzyme IMPDH.[4][5][7] This enzyme is critical for the de novo synthesis of guanosine nucleotides. Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby depriving the viral replication machinery of an essential substrate required for the synthesis of viral nucleic acids and proteins.[3][5][7] This is considered a predominant mechanism against flaviviruses and paramyxoviruses.[8]

-

Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into nascent viral RNA strands in place of guanosine or adenosine.[1][5] Due to the ambiguous base-pairing nature of the triazole ring, the incorporated ribavirin can pair with either cytosine or uracil with similar efficiency during subsequent replication rounds.[7][9] This leads to an accumulation of mutations throughout the viral genome, driving the virus into "error catastrophe," where the viral population becomes non-viable.[3][5]

-

Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of the viral RdRp, binding to the nucleotide-binding site and preventing the incorporation of natural nucleotides, which can lead to the termination of RNA chain elongation.[3][4][7]

-

Interference with mRNA Capping: The capping of the 5' end of viral mRNA is a crucial step for its stability and efficient translation. RTP can inhibit viral mRNA guanylyltransferase and (N7)-methyltransferase enzymes, disrupting this process and leading to the production of defective, non-translatable viral mRNAs.[7][9]

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) cytokine profile.[5][7] A Th1-dominant response is more effective at clearing viral infections. This immunomodulatory effect may explain ribavirin's synergistic activity when used in combination with interferons.[10]

References

- 1. This compound | C8H14ClN5O4 | CID 451447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taribavirin for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]

Taribavirin Hydrochloride and Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of taribavirin hydrochloride, a prodrug of the broad-spectrum antiviral agent ribavirin, and its primary mechanism of action: the inhibition of inosine monophosphate dehydrogenase (IMPDH). Taribavirin was developed to achieve liver-targeting of ribavirin, thereby aiming to reduce the dose-limiting hemolytic anemia associated with systemic ribavirin exposure. This document details the biochemical pathways, pharmacological properties, and relevant experimental methodologies for studying taribavirin and its inhibitory effects on IMPDH. Quantitative data on its activity and pharmacokinetics are presented, along with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in virology and drug development.

Introduction

Taribavirin (formerly known as viramidine) is a 3-carboxamidine prodrug of ribavirin.[1][2] The rationale for its development was to create a liver-targeting antiviral agent to treat infections such as Hepatitis C virus (HCV), with an improved safety profile compared to its parent drug, ribavirin.[1][3] A significant dose-limiting side effect of ribavirin therapy is hemolytic anemia.[3] Taribavirin's design leverages the high activity of adenosine deaminases in the liver to convert it to ribavirin, leading to higher concentrations of the active drug in hepatocytes and lower systemic exposure, particularly in red blood cells.[4]

The primary antiviral mechanism of ribavirin is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by its 5'-monophosphate metabolite (ribavirin-5'-monophosphate or RMP).[5] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[6][7][8] By inhibiting IMPDH, ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a vital precursor for viral RNA and DNA synthesis, as well as other essential cellular functions.[5][9] This depletion of GTP pools is a key factor in the broad-spectrum antiviral activity of ribavirin against a range of RNA and DNA viruses.[2][5]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboximidamide monohydrochloride | [10] |

| Molecular Formula | C₈H₁₃N₅O₄ · HCl | [10] |

| Molecular Weight | 279.7 g/mol | [10] |

| CAS Registry Number | 40372-00-7 | [10] |

| Synonyms | Viramidine, ICN 3142 | [1][11] |

Mechanism of Action

De Novo Guanine Nucleotide Synthesis Pathway

Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[9] The de novo synthesis pathway begins with ribose-5-phosphate and culminates in the production of guanosine monophosphate (GMP), which can then be phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). A rate-limiting step in this pathway is the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a reaction catalyzed by IMPDH.[8][9][12]

IMPDH Inhibition by Ribavirin-5'-Monophosphate

Taribavirin is absorbed and transported to the liver, where it is converted to ribavirin.[4] Intracellularly, ribavirin is phosphorylated by cellular kinases to its active form, ribavirin-5'-monophosphate (RMP).[13] RMP is a competitive inhibitor of IMPDH, binding to the IMP binding site on the enzyme.[14] This inhibition leads to a reduction in the synthesis of XMP and a subsequent depletion of the intracellular GTP pool. Viruses, particularly RNA viruses, are highly dependent on a sufficient supply of GTP for the replication of their genetic material by viral RNA-dependent RNA polymerases.[5]

Quantitative Pharmacological Data

IMPDH Inhibition

The direct inhibitor of IMPDH is ribavirin-5'-monophosphate, the active metabolite of both ribavirin and its prodrug taribavirin.

| Compound | Target | Parameter | Value | Source |

| Ribavirin-5'-monophosphate | IMPDH | Kᵢ | 250 nM | [15] |

Antiviral Activity

The antiviral activity of ribavirin, the active form of taribavirin, has been evaluated against a wide range of viruses. The 50% inhibitory concentration (IC₅₀) varies depending on the virus and the cell line used in the assay.

| Virus | Cell Line | IC₅₀ (µM) | Source |

| Dengue Virus | Not Specified | 8 | [15] |

| Enterovirus (EMCV) | Not Specified | 17 | [15] |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 44 | [15] |

| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast | 20-198 | [15] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 20-198 | [15] |

| Herpes Simplex Virus 1 (HSV-1) | Not Specified | 20-198 | [15] |

| Parainfluenza-3 Virus | Not Specified | 20-198 | [15] |

| Influenza A Virus | Not Specified | 20-198 | [15] |

Pharmacokinetic Parameters of Ribavirin (Active Drug)

The following table summarizes key pharmacokinetic parameters of orally administered ribavirin in humans. As taribavirin is a prodrug, these values are critical for understanding the exposure to the active antiviral agent.

| Parameter | Value | Condition | Source |

| Tₘₐₓ (Time to Maximum Concentration) | 1.5 - 2.5 hours | Single Oral Dose | [16][17] |

| Oral Bioavailability | ~50% - 64% | Single Oral Dose | [16][18] |

| Apparent Volume of Distribution (Vd/F) | ~2,000 - 6,253 L | Steady State | [13][16] |

| Plasma Protein Binding | Does not bind | - | [16] |

| Terminal Half-life (t₁/₂) ** | 120 - 170 hours | Single Dose | [18] |

| Terminal Half-life (t₁/₂) ** | ~298 hours | Multiple Doses | [16] |

| Apparent Clearance (CL/F) | 19.0 - 26 L/h | Single Dose | [18] |

| Elimination | Primarily metabolism and renal excretion | - | [17] |

Experimental Protocols

IMPDH Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of a compound against IMPDH by monitoring the production of NADH.

Materials:

-

Recombinant human IMPDH2 enzyme

-

Assay Buffer: 0.1 M KH₂PO₄, pH 8.8

-

Substrate 1: Inosine-5'-monophosphate (IMP)

-

Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺)

-

Dithiothreitol (DTT)

-

Test compound (e.g., ribavirin-5'-monophosphate as a positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., mycophenolic acid or ribavirin-5'-monophosphate) and a negative control (solvent vehicle).

-

Add NAD⁺ and DTT to each well to final concentrations of 250 µM and 2.5 mM, respectively.

-

Add the recombinant human IMPDH2 enzyme to each well (e.g., 2.5 mU/ml final concentration).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding IMP to a final concentration of 250 µM.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This protocol provides a general framework for assessing the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

-

Susceptible host cell line (e.g., Vero, Huh-7)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTS or MTT)

-

Microplate reader

Procedure:

-

Seed a 96-well plate with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

On the following day, prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted test compound. Also, prepare wells for a no-drug virus control and a no-virus cell control.

-

Infect the cells (except for the cell control wells) with the virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

-

At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTS). Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

-

Plot the percentage of CPE inhibition against the compound concentration and determine the EC₅₀ (50% effective concentration).

-

In a parallel assay without virus infection, determine the CC₅₀ (50% cytotoxic concentration) of the compound. The selectivity index (SI = CC₅₀ / EC₅₀) can then be calculated.

Workflow for Antiviral Drug Screening

The process of screening for novel antiviral compounds often follows a standardized workflow, from initial high-throughput screening to more detailed mechanism of action studies.

Conclusion

This compound represents a rational drug design approach to improve the therapeutic index of ribavirin by targeting its delivery to the liver. Its mechanism of action, through the inhibition of IMPDH by its active metabolite, underscores the importance of this enzyme as a target for antiviral therapies. The depletion of intracellular guanine nucleotide pools remains a potent and broad-spectrum antiviral strategy. This technical guide provides a foundational resource for researchers working on taribavirin, IMPDH inhibitors, and the broader field of antiviral drug discovery and development, by consolidating key quantitative data, experimental methodologies, and visual representations of the underlying biochemical and logical frameworks.

References

- 1. abcam.cn [abcam.cn]

- 2. LDH Assay Kit [acsu.buffalo.edu]

- 3. researchgate.net [researchgate.net]

- 4. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 5. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Population Pharmacokinetics and Pharmacodynamics of Ribavirin in Patients with Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Pro-Drug: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Taribavirin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Taribavirin hydrochloride, a pro-drug of the broad-spectrum antiviral agent ribavirin, has been a subject of significant research interest, particularly in the context of chronic hepatitis C treatment. Its design as a liver-targeting agent aims to enhance the therapeutic index of ribavirin by increasing its concentration at the site of viral replication while mitigating systemic side effects, most notably hemolytic anemia. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of Taribavirin, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this important antiviral compound.

Cellular Uptake: Crossing the Membrane

The journey of Taribavirin and its active metabolite, ribavirin, into the cell is a critical first step for its antiviral activity. As hydrophilic nucleoside analogs, their passage across the lipid bilayer of cell membranes is not passive but is facilitated by specific protein transporters.

The cellular entry of ribavirin, and by extension the ribavirin derived from Taribavirin, is primarily mediated by two families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs)[1][2]. A key distinction between these families is their dependency on the sodium gradient; CNTs are sodium-dependent, whereas ENTs are not[2].

In hepatocytes and erythrocytes, the two main cellular compartments for ribavirin accumulation, the equilibrative nucleoside transporter 1 (ENT1) has been identified as a principal transporter[1][3]. Studies in human myelogenous leukemia cell line K562 also point to ENT1 as the main mediator of ribavirin uptake, a process that is time- and temperature-dependent and can be inhibited by other nucleosides like adenosine and uridine[4]. The uptake from the proximal small bowel, however, is an active process involving concentrative N1 sodium-dependent nucleoside transporters[5].

The basic amidine group of Taribavirin is thought to inhibit its entry into red blood cells, contributing to its reduced potential for causing hemolytic anemia compared to direct ribavirin administration[6].

Experimental Protocol: Cellular Uptake Assay

A common method to study the cellular uptake of nucleoside analogs like ribavirin involves the use of radiolabeled compounds in cell culture systems.

Objective: To determine the kinetics and transporter dependency of Taribavirin/ribavirin uptake into a specific cell line (e.g., hepatocytes, K562 cells).

Materials:

-

Cultured cells (e.g., primary human hepatocytes, HepG2, or K562 cells)

-

Radiolabeled [14C]ribavirin or [3H]ribavirin

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitors of nucleoside transporters (e.g., S-(4-nitrobenzyl)-6-thioinosine (NBMPR) for ENTs, formycin B for CNTs)

-

Scintillation cocktail and counter

-

Multi-well plates (e.g., 24- or 96-well)

-

Oil mixture for centrifugation (e.g., silicone oil and mineral oil) to separate cells from the uptake solution.

Procedure:

-

Cell Preparation: Seed cells in multi-well plates and grow to near confluence.

-

Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells with assay buffer, with or without specific transporter inhibitors, for a defined period (e.g., 30 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate (e.g., [14C]ribavirin) to initiate the uptake.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 1, 5, 15, 30 minutes) with gentle agitation.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of uptake and the effect of inhibitors to identify the transporters involved. Kinetic parameters such as the Michaelis-Menten constant (Km) can be calculated from concentration-dependent uptake studies.

Metabolism: The Activation Cascade

Once inside the cell, Taribavirin undergoes a crucial metabolic conversion to its active form, ribavirin. This is followed by a series of phosphorylation steps to yield the pharmacologically active ribavirin mono-, di-, and triphosphates.

Conversion of Taribavirin to Ribavirin

Taribavirin is a prodrug that is efficiently converted to ribavirin, primarily in the liver[7][8][9]. This liver-targeting is a key feature of Taribavirin, concentrating the active drug at the site of hepatitis C virus (HCV) replication[7].

Phosphorylation of Ribavirin

The conversion of ribavirin to its phosphorylated metabolites is a critical activation step. This process is catalyzed by host cell kinases.

-

Adenosine Kinase: It is widely believed that adenosine kinase is a key enzyme responsible for the initial phosphorylation of ribavirin to ribavirin monophosphate (RMP)[2][10][11]. However, kinetic studies have shown that ribavirin is a relatively poor substrate for adenosine kinase, with a high apparent Michaelis-Menten constant (Km)[5].

-

Cytosolic 5'-Nucleotidase II: More recent evidence suggests that cytosolic 5'-nucleotidase II can also catalyze the phosphorylation of ribavirin, and may play a significant role, particularly in erythrocytes[10][12]. The efficiency of this enzyme for ribavirin phosphorylation appears to be higher than that of adenosine kinase under certain conditions[12].

The formation of RMP is considered the rate-limiting step in the anabolic pathway to the active triphosphate form[2].

Quantitative Data: Enzyme Kinetics of Ribavirin Phosphorylation

| Enzyme | Substrate | Apparent Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |

| Adenosine Kinase | Ribavirin | 540 | 1.8 | 3.3 x 10-3 | [5][10] |

| Cytosolic 5'-Nucleotidase II | Ribavirin | 88 | 4.0 | 4.5 x 10-2 | [5][10] |

Table 1: Kinetic parameters for the phosphorylation of ribavirin by human adenosine kinase and cytosolic 5'-nucleotidase II.

Experimental Protocol: In Vitro Ribavirin Phosphorylation Assay

Objective: To determine the kinetic parameters of ribavirin phosphorylation by a specific kinase.

Materials:

-

Purified recombinant human adenosine kinase or cytosolic 5'-nucleotidase II

-

[14C]ribavirin

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., phosphate-buffered saline)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, reaction buffer, ATP, and varying concentrations of [14C]ribavirin.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separation of Products: Separate the phosphorylated products (RMP) from the unreacted ribavirin using TLC.

-

Quantification: Quantify the amount of RMP formed using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.

-

Data Analysis: Calculate the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Mechanisms of Antiviral Action

The antiviral effects of the phosphorylated metabolites of ribavirin are multifaceted and are thought to involve several mechanisms that are not mutually exclusive.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH)[11][13]. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides[2]. By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and capping[11][14].

Quantitative Data: IMPDH Inhibition

| Inhibitor | Target | Ki (nM) | Reference |

| Ribavirin Monophosphate | IMPDH | 250 | [1][15] |

Table 2: Inhibitory constant (Ki) of ribavirin monophosphate for IMPDH.

Direct Inhibition of Viral RNA Polymerase

Ribavirin triphosphate (RTP) can act as a substrate analog for viral RNA-dependent RNA polymerase[10]. Its incorporation into the growing viral RNA chain can lead to chain termination or act as a non-obligate chain terminator, thereby directly inhibiting viral replication[2].

Induction of Lethal Mutagenesis

RTP can be incorporated into the viral genome by the viral polymerase, causing mutations. The accumulation of these mutations can exceed the error threshold for viral viability, leading to a phenomenon known as "error catastrophe"[14].

Immunomodulatory Effects

Ribavirin has also been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which is more effective in clearing viral infections[14].

Pharmacokinetics

The pharmacokinetic profiles of Taribavirin and its metabolite ribavirin are crucial for understanding their efficacy and safety.

Taribavirin Pharmacokinetics

Taribavirin is orally absorbed and rapidly converted to ribavirin[16]. Studies in healthy volunteers have shown dose proportionality in plasma area under the curve (AUC) and maximum concentration (Cmax) for Taribavirin[16]. A high-fat meal can increase the plasma AUC and Cmax of Taribavirin[16].

Ribavirin Pharmacokinetics

Following oral administration, ribavirin is rapidly absorbed, with a time to maximum concentration of approximately 1.5 to 2 hours[5][11]. The oral bioavailability is around 50-64%[5][7]. Ribavirin has an extensive apparent volume of distribution due to its distribution into non-plasma cellular compartments[5][11]. It does not bind to plasma proteins[5][11]. Upon multiple dosing, ribavirin accumulates in the plasma, reaching a steady state in about 4 weeks[5][11]. The elimination half-life after multiple doses is prolonged, approximately 298 hours[5][11].

Quantitative Data: Pharmacokinetic Parameters

| Drug | Parameter | Value | Condition | Reference |

| Ribavirin | Tmax | ~1.5 - 2 hours | Single oral dose | [5][11] |

| Ribavirin | Oral Bioavailability | ~50 - 64% | Single oral dose | [5][7] |

| Ribavirin | Apparent Volume of Distribution | ~2000 L | [5][11] | |

| Ribavirin | Multiple Dose Half-life | ~298 hours | [5][11] | |

| Taribavirin | Tmax (for Taribavirin and Ribavirin) | 1.5 - 3.0 hours | Single oral dose | [16] |

Table 3: Selected pharmacokinetic parameters of ribavirin and Taribavirin.

Conclusion

This compound represents a strategic advancement in antiviral therapy, designed to optimize the therapeutic window of its active metabolite, ribavirin. A thorough understanding of its cellular uptake via nucleoside transporters, its metabolic activation through hepatic conversion and subsequent phosphorylation, and the multifaceted mechanisms of action of its metabolites is paramount for the continued development and clinical application of this and similar pro-drug strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antiviral drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Population Pharmacokinetics and Pharmacodynamics of Ribavirin in Patients with Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Bovine Serum Albumin Nanoparticle-Mediated Delivery of Ribavirin and Mycophenolic Acid for Enhanced Antiviral Therapeutics | MDPI [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Taribavirin Hydrochloride: A Technical Guide on its Antiviral Activity Against RNA and DNA Viruses

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taribavirin hydrochloride (formerly known as viramidine) is an orally administered prodrug of the broad-spectrum antiviral agent, ribavirin.[1][2] Developed to achieve higher liver concentrations while mitigating the dose-limiting hemolytic anemia associated with ribavirin, taribavirin offers a potentially improved safety profile.[1][3][4] Upon absorption, it is efficiently converted to ribavirin, primarily in the liver, by adenosine deaminase.[3] Consequently, its antiviral activity and mechanisms of action are identical to those of ribavirin, targeting a wide array of both RNA and DNA viruses.[1][2] This guide provides a comprehensive technical overview of taribavirin's multifaceted mechanisms, its spectrum of activity supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows.

Core Mechanism of Action

Taribavirin's antiviral efficacy stems from its conversion to ribavirin, which is then intracellularly phosphorylated into its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[5][6] These metabolites interfere with viral replication through several, often concurrent, mechanisms. The predominance of a specific mechanism can vary depending on the virus and host cell type.[7][8]

The primary mechanisms include:

-

IMPDH Inhibition: Ribavirin monophosphate (RMP) acts as a competitive inhibitor of the host enzyme inosine-5’-monophosphate dehydrogenase (IMPDH).[9][10] This enzyme is critical for the de novo synthesis of guanine nucleotides.[11] Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby starving the virus of essential building blocks for nucleic acid synthesis and capping.[5][6][7][12]

-

Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be mistakenly incorporated into the nascent viral genome by viral RNA-dependent RNA polymerases (RdRp).[6] As an ambiguous base, RTP can pair with either cytidine or uridine, inducing widespread mutations during subsequent replication rounds.[6] This increase in mutation frequency can push the virus beyond its error threshold, leading to "error catastrophe" and the production of non-viable virions.[11][13][14]

-

Direct Polymerase Inhibition: RTP can act as a competitive inhibitor of viral polymerases, binding to the nucleotide-binding site and preventing the incorporation of natural nucleotides, which directly impedes the elongation of the viral genome.[5][6]

-

Interference with mRNA Capping: The 5' cap structure is vital for the stability and translation of viral mRNA. RTP can inhibit viral mRNA guanylyltransferase and (guanine-N7)-methyltransferase, enzymes essential for the capping process, leading to defective viral transcripts.[1][6][11]

-

Immunomodulation: Ribavirin has been observed to modulate the host immune response, promoting a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) cytokine profile.[5][7][11] This enhances the host's innate and adaptive immune responses to better combat viral infections.

Antiviral Spectrum and Potency

Taribavirin, through its conversion to ribavirin, exhibits a broad spectrum of activity.[1][7][13] The following tables summarize its in vitro efficacy against a range of RNA and DNA viruses.

Activity Against RNA Viruses

| Virus Family | Virus | Cell Line | Assay Metric | Value (µg/mL) | Reference(s) |

| Coronaviridae | SARS-CoV | Caco2 | EC50 | 9.4 | [15] |

| SARS-CoV | CL14 | EC50 | 2.2 | [15] | |

| SARS-CoV | MA104 | EC50 | 2.4 | [15] | |

| Bunyavirales | Hantaan Virus (HTNV) | Vero E6 | ED50 | 14.8 | [13] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | IC50 | 3.69 - 8.72 | [16][17] | |

| Lassa Virus | Vero | IC50 | 9 - 20 | [16] | |

| Rift Valley Fever Virus | Vero | IC50 | 40 - 80 | [16] | |

| Paramyxoviridae | Peste des petits ruminants virus (PPRV) | Vero | EC50 | ~10 | [10] |

| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Cells | - | Dose-dependent reduction in colony formation | [9][14] |

| Hepeviridae | Hepatitis E Virus (HEV) | N/A (Clinical) | - | Undetectable HEV RNA in serum after 3 months | [18] |

Activity Against DNA Viruses

While primarily known for its activity against RNA viruses, ribavirin has also demonstrated inhibitory effects against some DNA viruses.[1][13][19] Quantitative data is less abundant in the literature compared to RNA viruses.

| Virus Family | Virus | Cell Line/Model | Assay Metric | Observation | Reference(s) |

| Herpesviridae | Herpes Simplex Virus | Clinical Study | - | Reduced severity and promoted recovery vs. placebo | [1] |

| Poxviridae | Poxviruses | Experimental Data | - | Useful activity indicated | [1] |

Experimental Protocols for Antiviral Evaluation

The evaluation of antiviral candidates like taribavirin requires a standardized set of in vitro and in vivo assays to determine efficacy and toxicity.

In Vitro Antiviral Efficacy Assays

4.1.1 Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to assess a compound's ability to protect cells from virus-induced death.[20]

-

Objective: To determine the concentration of the drug that inhibits the virus-induced cytopathic effect by 50% (EC50).

-

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh7) in 96-well microplates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove growth medium from cells. Add the diluted compound to the wells, followed by a standardized amount of virus (e.g., 100 TCID50). Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).

-

Quantification of CPE: Assess cell viability. This can be done microscopically by scoring the visible cell death or quantitatively using a cell viability reagent like Neutral Red or a tetrazolium salt (MTS/MTT), which measures metabolic activity.[16][17][20]

-

Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the control wells. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and using non-linear regression analysis.

-

4.1.2 Virus Yield Reduction Assay

This assay provides a more direct measure of a compound's ability to inhibit the production of infectious virus particles.[20]

-

Objective: To quantify the reduction in viral titer in the presence of the drug and determine the concentration that inhibits virus yield by 50% or 90% (IC50 or IC90).

-

Methodology:

-

Cell Seeding and Treatment: Seed host cells in multi-well plates (e.g., 24-well). Once confluent, infect the cells with a known multiplicity of infection (MOI) for approximately 1 hour.

-

Drug Application: After the adsorption period, wash the cells to remove unattached virus and add culture medium containing serial dilutions of taribavirin.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting: Collect the culture supernatants (and/or cell lysates) from each well.

-

Titration: Determine the viral titer in each harvested sample using a standard titration method, such as a TCID50 (50% Tissue Culture Infective Dose) assay or a plaque assay on fresh cell monolayers.[15]

-

Data Analysis: Compare the viral titers from the drug-treated wells to the titer from the untreated virus control. The IC50/IC90 is calculated using regression analysis. Viral RNA can also be quantified from the supernatant using qRT-PCR as an alternative endpoint.[16]

-

References

- 1. Ribavirin - Wikipedia [en.wikipedia.org]

- 2. Taribavirin - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Randomised clinical trial: pre-dosing with taribavirin before starting pegylated interferon vs. standard combination regimen in treatment-naïve patients with chronic hepatitis C genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Ribavirin Causes Error Catastrophe during Hantaan Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ribavirin therapy inhibits viral replication on patients with chronic hepatitis e virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ribavirin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Methodological & Application

Application Notes and Protocols for Taribavirin Hydrochloride In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taribavirin hydrochloride, a hydrochloride salt form of taribavirin (also known as viramidine), is an orally available prodrug of the synthetic nucleoside analog ribavirin. It exhibits broad-spectrum activity against a variety of DNA and RNA viruses. Taribavirin is designed for better liver targeting, which is converted to its active form, ribavirin, by adenosine deaminase. This targeted delivery aims to increase the concentration of the active drug at the site of replication for viruses such as the hepatitis C virus (HCV), while potentially reducing systemic side effects associated with ribavirin. These application notes provide an overview of the in vitro antiviral assays relevant to this compound, its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action

Upon administration, taribavirin is converted to ribavirin, which is then phosphorylated intracellularly to ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). The antiviral activity of ribavirin is multifaceted and not fully elucidated, but several mechanisms have been proposed:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme IMPDH. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.

-

Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases by mimicking GTP or ATP, leading to the termination of viral genome replication.

-

Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome by viral polymerases can induce mutations in the viral RNA, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

-

Inhibition of Viral mRNA Capping: Ribavirin triphosphate can inhibit viral mRNA guanylyltransferase, an enzyme involved in the capping of viral mRNA. This inhibition prevents the proper formation of the 5' cap structure, which is crucial for the stability and translation of viral mRNA.

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a T-helper type 1 (Th1) cytokine profile, which can enhance the host's ability to clear viral infections.

dot

Application Notes and Protocols for Efficacy Studies of Taribavirin Hydrochloride in Animal Models

Introduction

Taribavirin hydrochloride, a prodrug of the broad-spectrum antiviral agent ribavirin, holds significant promise for the treatment of various viral infections. Its mechanism of action, similar to ribavirin, involves the disruption of viral RNA synthesis and the induction of lethal mutagenesis. The evaluation of its in vivo efficacy is a critical step in the drug development process, necessitating the use of well-characterized animal models. These models are instrumental in determining pharmacokinetic profiles, assessing antiviral activity, and establishing safety margins before proceeding to human clinical trials.

These application notes provide a comprehensive overview of established animal models that have been successfully used to evaluate the efficacy of ribavirin and can be adapted for studies on this compound. Detailed protocols for key experiments are provided to guide researchers in designing and executing robust preclinical efficacy studies.

I. Animal Models for Viral Efficacy Studies

A variety of animal models have been employed to investigate the in vivo antiviral effects of ribavirin against a range of viral pathogens. The choice of model depends on the specific virus being studied and the desired endpoints of the efficacy assessment.

A. Murine Models

Mice are the most frequently used animals in antiviral research due to their genetic tractability, relatively low cost, and the availability of a wide range of research tools.

-

Foot-and-Mouth Disease Virus (FMDV): C57BL/6 mice, both suckling and adult, serve as a valuable model for FMDV infection.[1][2] Efficacy can be assessed by monitoring clinical scores, body weight, survival rates, and viral load in blood and various organs.[1][2]

-

Murine Acquired Immunodeficiency Syndrome (MAIDS): This model is used to evaluate antivirals against retroviruses. Efficacy is determined by assessing the prevention of splenomegaly, lymphadenopathy, and hypergammaglobulinemia.[3] Histological analysis of lymphoid tissues can also reveal the restoration of normal architecture.[3]

-

Crimean-Congo Hemorrhagic Fever (CCHF) Virus: Infant mice and IFNAR-/- mice (lacking the type I interferon receptor) are susceptible to CCHF virus and are used to evaluate antiviral efficacy.[4][5] Key endpoints include mortality rates, time to death, viral titers in organs (liver, blood), and serum levels of liver enzymes (AST and ALT).[4][5]

-

Influenza Virus: Mice are a standard model for influenza virus infection. Efficacy studies measure reductions in lung viral titers, decreased lung pathology, and improved survival rates.[6]

B. Hamster Model for Yellow Fever

Hamsters are a suitable model for studying Yellow Fever virus infection. Efficacy of antiviral treatment is evaluated based on improved survival, reduced tissue damage in the liver and spleen, prevention of hepatocellular steatosis, and normalization of alanine aminotransferase (ALT) levels.[7]

C. Other Animal Models

-

Rats and Cynomolgus Monkeys: These models are often used for pharmacokinetic and metabolism studies of ribavirin and its prodrugs.[8]

-

Pigs: Pigs have been used to study the pharmacokinetics and hematological side effects of ribavirin.[9]

II. Quantitative Data Summary

The following tables summarize the quantitative efficacy data from key studies on ribavirin in various animal models. This data can serve as a benchmark for designing and interpreting efficacy studies with this compound.

Table 1: Efficacy of Ribavirin against Foot-and-Mouth Disease Virus (FMDV) in C57BL/6 Mice [1][2]

| Parameter | Pre-treatment Group | Post-treatment Group | Infection Control Group |

| Adult Mice | |||

| Disease Observation | 13.33% | 33.33% | 100% |

| Viral Titer Reduction in Blood | 1000 to 10,000-fold | 1000 to 10,000-fold | N/A |

| Suckling Mice | |||

| Survival Rate | 100% | 100% | 0% |

Table 2: Efficacy of Ribavirin against Murine AIDS (MAIDS) [3]

| Parameter | Ribavirin (100 mg/kg/day) | Placebo |

| Splenomegaly | Protected | Observed |

| Lymphadenopathy | Protected | Observed |

| Hypergammaglobulinemia | Protected | Observed |

| Lymphoid Tissue Architecture | Restored | Deorganized |

Table 3: Efficacy of Ribavirin against Crimean-Congo Hemorrhagic Fever (CCHF) Virus in Mice

| Animal Model | Ribavirin Dose | Key Efficacy Endpoints | Reference |

| Infant Mice | 100 mg/kg (single dose) | Significantly reduced mortality, extended mean time to death, reduced liver virus growth. | [4] |

| IFNAR-/- Mice | 100 mg/kg/day | Prolonged time to death, reduced AST and ALT levels, reduced virus titers in blood and organs. Did not significantly increase survival rate. | [5] |

Table 4: Efficacy of Ribavirin against Yellow Fever in Hamsters [7]

| Treatment | Key Efficacy Endpoints |

| Ribavirin (post-exposure) | Improved survival, reduced tissue damage (liver, spleen), prevented hepatocellular steatosis, normalized ALT levels. |

III. Experimental Protocols

The following are detailed protocols adapted from published studies on ribavirin, which can be used as a starting point for designing this compound efficacy studies.

A. Protocol 1: Prophylactic and Therapeutic Efficacy of Taribavirin against FMDV in C57BL/6 Mice

-

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound against FMDV infection in adult C57BL/6 mice.

-

Animal Model: 6-8 week old C57BL/6 mice.

-

Virus: FMDV serotype A (e.g., A/IND/40/2000).

-

Experimental Groups:

-

Prophylactic Group: Administer this compound (dose to be determined based on pharmacokinetic studies) intraperitoneally (i.p.) 24 hours before virus challenge.

-

Therapeutic Group: Administer this compound i.p. 6 hours after virus challenge.

-

Infection Control Group: Administer placebo (e.g., sterile saline) on the same schedule as the treatment groups.

-

Negative Control Group: Uninfected and untreated mice.

-

-

Procedure:

-

Challenge mice in groups 1, 2, and 3 with a predetermined infectious dose of FMDV (e.g., 100 MID50) via an appropriate route (e.g., intramuscular).

-

Monitor animals daily for clinical signs of disease (e.g., ruffled fur, lameness, vesicles) and record clinical scores.

-

Measure body weight daily.

-

Collect blood samples at various time points (e.g., 2, 4, 6, 9, and 14 days post-infection) to determine viral load using RT-qPCR.

-

At the end of the study, euthanize animals and collect organs (e.g., heart, liver, spleen, pancreas) for viral load determination and histopathological analysis.

-

-

Efficacy Endpoints:

-

Percentage of animals showing clinical signs.

-

Mean clinical score.

-

Change in body weight.

-

Viral RNA load in blood and organs.

-

Histopathological changes in target organs.

-

B. Protocol 2: Efficacy of Taribavirin against CCHF Virus in IFNAR-/- Mice

-

Objective: To assess the antiviral efficacy of this compound against CCHF virus in an immunocompromised mouse model.

-

Animal Model: 6-8 week old IFNAR-/- mice.

-

Virus: CCHF virus strain (e.g., IbAr10200).

-

Experimental Groups:

-

Treatment Group: Administer this compound (e.g., equivalent to 100 mg/kg/day of ribavirin) orally or i.p. starting 1 hour post-infection and continuing for a specified duration (e.g., 8 days).

-

Placebo Group: Administer vehicle control on the same schedule.

-

Uninfected Control Group.

-

-

Procedure:

-

Infect mice in the treatment and placebo groups with a lethal dose of CCHF virus (e.g., 100 FFU) via i.p. injection.

-

Monitor animals for signs of disease and survival daily.

-

Collect blood samples at specified intervals (e.g., day 2, 4, 6 post-infection) for measurement of viral titers and serum levels of AST and ALT.

-

At the time of death or euthanasia, collect organs (liver, spleen, brain) for viral titer determination and histopathology.

-

-

Efficacy Endpoints:

-

Survival rate.

-

Mean time to death.

-

Viral titers in blood and organs.

-

Serum AST and ALT levels.

-

Histopathological scoring of liver damage.

-

IV. Visualizations

A. Experimental Workflow for FMDV Efficacy Study

Caption: Workflow for FMDV efficacy study in mice.

B. Signaling Pathway of Ribavirin (and Taribavirin)

Caption: Antiviral mechanism of Taribavirin/Ribavirin.

Disclaimer: The provided protocols are intended as a guide and should be adapted based on specific research goals, institutional guidelines, and relevant literature. Dose selection for this compound should be informed by dedicated pharmacokinetic studies to establish bioequivalence with effective doses of ribavirin. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

- 1. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral efficacy and toxicity of ribavirin and foscarnet each given alone or in combination in the murine AIDS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribavirin efficacy in an in vivo model of Crimean-Congo hemorrhagic fever virus (CCHF) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Effects of Ribavirin Given by the Intraperitoneal or Aerosol Route Against Influenza Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of post-exposure treatment of yellow fever with ribavirin in a hamster model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hematological adverse effects and pharmacokinetics of ribavirin in pigs following intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Taribavirin Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taribavirin hydrochloride is the hydrochloride salt of Taribavirin, an orally available prodrug of the synthetic nucleoside analog ribavirin.[1] Taribavirin is designed to have a targeted delivery to the liver, thereby increasing the concentration of the active drug, ribavirin, in hepatocytes while minimizing systemic side effects.[1] Ribavirin itself exhibits broad-spectrum activity against a range of RNA and DNA viruses and also possesses antiproliferative properties.[1][2] The primary mechanism of action involves the intracellular conversion of Taribavirin to ribavirin, which is then phosphorylated to ribavirin triphosphate. This active metabolite inhibits viral RNA synthesis and the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication and cell proliferation.[3]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays, along with relevant data on its solubility, stability, and cytotoxic concentrations in various cell lines.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ClN₅O₄ | [4] |

| Molecular Weight | 279.68 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 40372-00-7 | [4] |

Solubility of this compound

| Solvent | Concentration | Comments | Reference |

| DMSO | ≥ 100 mg/mL (357.55 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [5] |

| Water | Readily Soluble | As the active metabolite, ribavirin, is readily soluble in water, the hydrochloride salt is expected to have good aqueous solubility. | [6] |

| PBS | Soluble | Ribavirin powder has been documented to be dissolved in PBS for stock solution preparation. | [5] |

Cytotoxicity and Effective Concentrations of Taribavirin and Ribavirin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values of this compound and its active metabolite, ribavirin, in various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Incubation Time | Reference |

| This compound | MCF-7 (Human breast adenocarcinoma) | Cell Death | 0.756 µM | 24 hours | [1] |

| Ribavirin | K562 (Human myelogenous leukemia) | Growth Inhibition | 15 µM | Not Specified | [2] |

| Ribavirin | Huh7.5 (Human hepatoma) | Antiviral (HCV) | 214 µM | 48 hours | [7] |

| Ribavirin | Vero (African green monkey kidney) | Antiviral (SFTSV) | 3.69 - 8.72 µg/mL | 24 and 48 hours | [8] |

| Ribavirin | A-172 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |

| Ribavirin | AM-38 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |

| Ribavirin | T98G (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |

| Ribavirin | U-87MG (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |

| Ribavirin | YH-13 (Human glioblastoma) | Growth Inhibition | <100 µM | 72 hours | [9] |

| Ribavirin | U-138MG (Human glioblastoma) | Growth Inhibition | >250 µM | 72 hours | [9] |

| Ribavirin | U-251MG (Human glioblastoma) | Growth Inhibition | >250 µM | 72 hours | [9] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for 10 mM Stock Solution in DMSO:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.797 mg of this compound (Molecular Weight = 279.68 g/mol ).

-

Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5]

Note on Alternative Solvents: While DMSO is the most common solvent, this compound is expected to be soluble in aqueous solutions like PBS. To prepare a stock solution in PBS, follow the same procedure as above. However, it is recommended to first test the solubility of a small amount of the compound in the desired volume of PBS to ensure complete dissolution. The stability of this compound in aqueous solutions at various temperatures should be validated for long-term storage.

Preparation of Working Solutions

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.

-

-

Application: Add the freshly prepared working solutions to your cell cultures.

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader